molecular formula C22H24N4O5 B3018447 methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896384-16-0

methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B3018447
CAS No.: 896384-16-0
M. Wt: 424.457
InChI Key: WXWXPVWQBACTPZ-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyridin-2-ylmethyl Group:

    Carbamoylation: The carbamoyl group is introduced using carbamoyl chloride or similar reagents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

Methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and similar functional groups.

Uniqueness

Methyl 2,4-dioxo-3-(5-{[(pyridin-2-yl)methyl]carbamoyl}pentyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

methyl 2,4-dioxo-3-[6-oxo-6-(pyridin-2-ylmethylamino)hexyl]-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5/c1-31-21(29)15-9-10-17-18(13-15)25-22(30)26(20(17)28)12-6-2-3-8-19(27)24-14-16-7-4-5-11-23-16/h4-5,7,9-11,13H,2-3,6,8,12,14H2,1H3,(H,24,27)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWXPVWQBACTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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